molecular formula C21H20N2O B5304514 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone

Cat. No. B5304514
M. Wt: 316.4 g/mol
InChI Key: NFRZKWYPMCUOCU-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone, commonly known as BHQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse applications. BHQ is a cyclic imine that contains a quinazolinone ring system. This compound has a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

Mechanism of Action

The mechanism of action of BHQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BHQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
BHQ has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. BHQ has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. BHQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

BHQ has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BHQ is also a versatile compound that can be used as a building block for the synthesis of other heterocyclic compounds. However, BHQ has some limitations for use in lab experiments. It is a toxic compound that requires careful handling, and its biological activities may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on BHQ. One area of research is the development of BHQ derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of BHQ and its potential as a therapeutic target for various diseases. BHQ may also have potential as a diagnostic tool for the detection of metal ions and other biomolecules. Finally, BHQ may have potential as a catalyst for organic reactions and as a building block for the synthesis of other heterocyclic compounds.

Synthesis Methods

BHQ can be synthesized in several ways, but the most common method is the condensation reaction of 2-aminobenzophenones with aldehydes. The reaction is catalyzed by acid or base, and the product is obtained by recrystallization. BHQ is a white or off-white powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

BHQ has been extensively studied in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a building block for the synthesis of other heterocyclic compounds. BHQ has also been studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

properties

IUPAC Name

(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRZKWYPMCUOCU-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one

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